tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate
Description
This compound features a tert-butyl carbamate group attached to a 2-hydroxyethyl chain, which is further linked to a 2,2-dimethyl-4H-benzo[d][1,3]dioxin aromatic system. The benzo[d][1,3]dioxin core consists of a fused benzene ring with two oxygen atoms at the 1,3-positions and a dimethyl-substituted dioxane ring.
Properties
IUPAC Name |
tert-butyl N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-16(2,3)23-15(20)18-9-13(19)11-6-7-14-12(8-11)10-21-17(4,5)22-14/h6-8,13,19H,9-10H2,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKHRWZUBFHWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(CNC(=O)OC(C)(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known to be an impurity of vilanterol, a selective agonist of β2-adrenergic receptor. Therefore, it might interact with similar targets.
Mode of Action
As an impurity of Vilanterol, it may share some similarities in its interaction with its targets. Vilanterol works by binding to the β2-adrenergic receptor, leading to smooth muscle relaxation in the airways.
Biochemical Pathways
If it shares similarities with vilanterol, it might be involved in the adrenergic signaling pathway, leading to the relaxation of smooth muscles in the airways.
Biochemical Analysis
Biochemical Properties
Tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to interact with β2-adrenergic receptors, acting as an agonist The nature of these interactions involves binding to the receptor sites, leading to the activation of downstream signaling pathways
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with β2-adrenergic receptors can lead to increased cyclic AMP (cAMP) levels, which in turn activate protein kinase A (PKA) and other downstream effectors. These changes can affect processes such as cell proliferation, differentiation, and apoptosis. Moreover, this compound may also impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to β2-adrenergic receptors, leading to the activation of G-proteins and subsequent signaling cascades. The activation of these pathways results in the modulation of various cellular processes, including gene expression. For example, the increased cAMP levels can lead to the activation of transcription factors such as CREB (cAMP response element-binding protein), which regulates the expression of genes involved in cell survival and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-oxoethylcarbamate, a related compound, has a predicted boiling point of 489.1±45.0 °C and a density of 1.134±0.06 g/cm³ These properties suggest that the compound is relatively stable under standard laboratory conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cell signaling and metabolism. At higher doses, it may cause toxic or adverse effects. For example, studies on similar compounds have shown that high doses can lead to cellular toxicity and adverse effects on organ function. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with β2-adrenergic receptors can influence the activity of enzymes involved in glycolysis and gluconeogenesis. Additionally, this compound may also affect the levels of key metabolites, such as glucose and fatty acids, by modulating the activity of metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is likely transported by specific transporters or binding proteins that facilitate its movement across cell membranes. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the plasma membrane, where it interacts with β2-adrenergic receptors, or to the nucleus, where it influences gene expression. The precise subcellular localization of this compound can determine its specific biological effects and therapeutic potential.
Biological Activity
Chemical Identification:
- IUPAC Name: tert-butyl (2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethyl)carbamate
- CAS Number: 452339-72-9
- Molecular Formula: C17H23NO5
- Molecular Weight: 321.37 g/mol
This compound is a derivative of benzo[d][1,3]dioxin and features a tert-butyl group, which is significant for its biological activity.
The biological activity of tert-butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate is primarily linked to its role as an impurity in Vilanterol, a selective β2 adrenergic receptor agonist. This receptor is crucial in mediating the effects of bronchodilation in respiratory therapies. The compound exhibits potential anti-inflammatory properties and may influence pathways associated with asthma and chronic obstructive pulmonary disease (COPD) treatment .
Pharmacological Properties
Research indicates that the compound may possess the following pharmacological properties:
- Bronchodilation: As an impurity of Vilanterol, it may enhance airway relaxation.
- Anti-inflammatory Effects: Potential to reduce inflammation in respiratory tissues.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| Vilanterol | β2 agonist | Selective for β2 receptors, used in asthma treatment |
| 2-Hydroxyethyl carbamate | Simple carbamate structure | Lacks dioxin moiety but shares some biological activities |
| Benzodioxole derivatives | Similar dioxole structure | Studied for neuroprotective effects |
The unique combination of the tert-butyl group with the dioxin structure may confer distinct biological activities not found in simpler analogs .
Case Studies
- In Vitro Studies: Laboratory studies have shown that related compounds exhibit varying degrees of β2 receptor activation. These findings suggest that structural modifications can significantly influence biological activity .
- Animal Models: Experimental models assessing the efficacy of Vilanterol impurities have demonstrated potential benefits in reducing airway hyperresponsiveness, indicating that this compound could play a role in therapeutic formulations .
The synthesis of this compound typically involves several steps:
- Starting Materials: The synthesis begins with di-(tert-butyl) carbamate and 2-bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone.
- Reaction Conditions: The reaction is conducted under controlled temperatures using dichloromethane as a solvent.
- Yield and Purification: The product is purified through recrystallization techniques to achieve high purity levels (up to 98%) .
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Purity | 98% |
| Storage Conditions | Cool, dry place |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Aromatic System and Substituent Variations
Compound A : tert-Butyl (5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-2-(methylsulfonyl)thiazol-4-yl)carbamate ()
- Core Structure : Thiazole ring fused with a dihydrobenzo[b][1,4]dioxine moiety.
- Key Differences :
- The benzo[b][1,4]dioxine system differs in oxygen positioning (1,4 vs. 1,3 in the target compound).
- A methylsulfonyl group on the thiazole ring enhances electrophilicity, unlike the hydroxyethyl group in the target compound.
- Synthesis : Utilizes di-tert-butyl dicarbonate for carbamate protection, analogous to Boc-group strategies in the target compound’s synthesis .
Compound B : tert-Butyl (4-benzylmorpholin-2-yl)methylmethylcarbamate ()
- Core Structure : Morpholine ring with benzyl and methyl substituents.
- Key Differences :
- The morpholine ring (six-membered, one oxygen, one nitrogen) contrasts with the benzo[d][1,3]dioxin’s fused aromatic system.
- Benzyl and methyl groups increase hydrophobicity compared to the hydroxyethyl chain in the target compound.
Compound C : tert-Butyl2-[(4R,6S)-2,2-Dimethyl-6-[(1-phenyl-1H-tetrazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-yl]acetate ()
- Core Structure : 1,3-Dioxane ring with tetrazole-sulfonyl and phenyl groups.
- Key Differences :
- The 1,3-dioxane core lacks aromaticity, unlike the benzo[d][1,3]dioxin.
- Sulfonyl and tetrazole groups introduce strong electron-withdrawing effects, altering reactivity compared to the target’s hydroxyethyl group.
Functional Group and Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate, and what are their key intermediates?
- Methodology : The compound is synthesized via multi-step pathways involving protection, nucleophilic attack, and asymmetric transfer hydrogenation. A common precursor is 2-bromoacetophenone derivatives, which undergo protection of hydroxyl groups using tert-butyl carbamate, followed by catalytic reduction to introduce chirality .
- Key Intermediates :
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?
- Techniques :
- NMR : and NMR to confirm stereochemistry and functional groups (e.g., tert-butyl protons at δ 1.2–1.4 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H] at m/z 379.1784 for CHNO) .
- Chiral HPLC : To verify enantiomeric excess (>98% ee in asymmetric routes) .
Q. What are the solubility and stability profiles of the compound under standard laboratory conditions?
- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Stability tests indicate degradation <5% after 6 months at -20°C in inert atmospheres .
Advanced Research Questions
Q. How can asymmetric synthesis of the compound be optimized for higher enantiomeric excess (ee)?
- Catalytic Strategies : Use chiral oxazaborolidine catalysts or enzymes (e.g., ketoreductases) for asymmetric reduction of ketone intermediates. Recent studies achieved 99% ee using Ru-BINAP complexes under hydrogenation conditions .
- Reaction Parameters :
| Parameter | Optimal Range | Impact on ee |
|---|---|---|
| Temperature | 0–5°C | Minimizes racemization |
| Solvent | THF/EtOH (1:1) | Enhances catalyst activity |
Q. What challenges arise in purifying the compound, and how can column chromatography conditions be tailored for scalability?
- Challenges : Co-elution of diastereomers and residual tert-butyl byproducts.
- Solutions :
- Use silica gel with ethyl acetate/hexane gradients (10–40% EtOAc) for baseline separation .
- Preparative HPLC with C18 columns for >99% purity in milligram-to-gram scales .
Q. How do computational methods (e.g., DFT, molecular docking) support the design of derivatives with improved bioactivity?
- Applications :
- DFT : Predicts stability of carbamate intermediates and transition states during synthesis .
- Docking : Models interactions with biological targets (e.g., Mycobacterium protein tyrosine phosphatase B) using benzo[d][1,3]dioxin scaffolds .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?
- Data Conflicts : Yields for iodinated intermediates vary from 52% (direct iodination) to 86% (azide-functionalized routes) .
- Resolution : Optimize stoichiometry of iodinating agents (e.g., NIS vs. I) and monitor reaction progress via TLC to minimize over-iodination .
Applications in Drug Discovery
Q. How is the compound utilized as an intermediate in developing β-adrenergic agonists like Vilanterol?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
